molecular formula C10H13N3O2 B11897641 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl- CAS No. 36896-67-0

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl-

Cat. No.: B11897641
CAS No.: 36896-67-0
M. Wt: 207.23 g/mol
InChI Key: GXQXJJKEJMEULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a bicyclic heterocyclic scaffold derived from 7-deazaxanthine, featuring fused pyrrole and pyrimidine rings. The tetramethyl derivative (1,3,5,6-tetramethyl-) introduces methyl groups at positions 1, 3, 5, and 6 of the pyrrolopyrimidine core. Methylation at these positions significantly alters the compound’s electronic, steric, and solubility properties compared to the parent structure . This derivative is structurally related to xanthine analogs but lacks the oxygen atom at position 8, which may influence its biological activity and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5,6-tetramethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-5-6(2)11-8-7(5)9(14)13(4)10(15)12(8)3/h11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQXJJKEJMEULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)N(C(=O)N2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190374
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36896-67-0
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036896670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyrimidine Precursors

The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. For example, 4-chloro-1H-pyrrolo[3,2-c]pyridine (51 ) serves as a key intermediate in synthesizing methyl-substituted derivatives. Adapting this approach, 2-amino-4-chloropyrimidine-5-carboxylate can undergo cyclization with acetylene derivatives or α,β-unsaturated carbonyl compounds to form the bicyclic core.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with XPhos ligand

  • Temperature : 80–100°C under microwave irradiation

Nitration and Reduction Sequences

Regioselective Methylation Strategies

Sequential N-Methylation

Methylation at the 1-, 3-, and 7-positions is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of pyrrolo[2,3-d]pyrimidine intermediates with NaH in DMF facilitates N-alkylation.

Example Protocol :

  • N1-Methylation : React intermediate 51 with CH3I in THF at 0°C.

  • N3-Methylation : Use (CH3)2SO4 in the presence of K2CO3.

  • C5/C6-Methylation : Employ Friedel-Crafts alkylation with methyl chloride and AlCl3.

Oxidative Methylation at C5 and C6

Direct C–H activation for methyl group introduction is challenging. A viable workaround involves:

  • Bromination at C5/C6 using N-bromosuccinimide (NBS).

  • Suzuki-Miyaura coupling with trimethylboroxine to install methyl groups.

Key Data :

StepReagentYield (%)Reference
BrominationNBS, AIBN78
Methylation(CH3)3BO3, Pd(PPh3)465

Functional Group Interconversion

Hydrolysis of Cyano to Amide Groups

The primary amide at C2 can be introduced via hydrolysis of a cyano precursor. For example, compound 18 (4-chloro-1-methyl-2-[(2R)-2-methylpyrrolidin-1-yl]-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile) undergoes hydrolysis with aqueous LiOH to yield the amide 22 .

Conditions :

  • 2 M LiOH, 60°C, 12 h

  • Neutralization with HCl to pH 7.0

Oxidation of Thioethers to Ketones

Methylthio groups at C4 are oxidized to ketones using meta-chloroperbenzoic acid (mCPBA). This step is critical for generating the dione moiety.

Optimization Insight :

  • Solvent : Dichloromethane (DCM)

  • Stoichiometry : 1.2 equiv mCPBA

  • Yield : 89%

Final Assembly and Purification

Coupling of Fragments

The tetramethyl derivative is assembled via sequential coupling reactions. For example, intermediate 71 (chloro-derivative) reacts with aqueous ammonia to introduce the final methyl group.

Critical Step :

  • Order of Methylation : N1 → N3 → C5 → C6 to avoid steric hindrance.

  • Protection : Use tert-butoxycarbonyl (Boc) groups for transient protection of amines.

Chromatographic Purification

Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3). Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 8.73 (s, 1H, H7), 3.92 (s, 3H, N1-CH3), 3.91 (s, 6H, C5/C6-CH3).

  • HRMS : m/z 207.23 [M+H]+ (calculated for C10H13N3O2).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrrolopyrimidine core and methyl group orientations.

Challenges and Optimization

Regiochemical Control

Competing methylation at N7 vs. C5 is mitigated by:

  • Low-temperature reactions (0–5°C) to favor kinetic products.

  • Bulky bases (e.g., DIPEA) to sterically hinder undesired sites.

Yield Improvement

  • Microwave-assisted synthesis reduces reaction times from 24 h to 30 min.

  • Catalyst screening : Pd2(dba)3/XPhos outperforms Pd(OAc)2 in cross-coupling steps (yield increase: 58% → 76%) .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups, where nucleophiles replace the methyl groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted pyrrolo-pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

1H-Pyrrolo(2,3-d)pyrimidine derivatives have been explored for their potential as therapeutic agents. They exhibit a variety of biological activities including:

  • Anticancer Activity : Several studies have indicated that compounds derived from this pyrrolopyrimidine scaffold show promise in inhibiting cancer cell proliferation. For instance, modifications to the nitrogen positions can enhance their interaction with biological targets involved in tumor growth .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against a range of pathogens, making them candidates for new antibiotic development .

Agrochemical Applications

The compound has been utilized in the development of agrochemicals. Its derivatives can act as:

  • Herbicides : Certain modifications to the pyrrolopyrimidine structure enhance herbicidal activity against specific weed species .
  • Insecticides : The compound's ability to interfere with insect hormonal systems has led to its investigation as a potential insecticide .

Chemical Synthesis

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is frequently used as a precursor in multi-step synthetic pathways to construct complex organic molecules through nucleophilic substitutions and cyclizations .
  • Catalytic Reactions : The compound has been employed in ionic liquid-catalyzed reactions that facilitate the formation of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives at room temperature .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various 1H-pyrrolo(2,3-d)pyrimidine derivatives and their biological evaluation against cancer cell lines. Results indicated that specific modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Insecticidal Properties

Research conducted on modified pyrrolopyrimidines demonstrated effective insecticidal activity against common agricultural pests. The study found that certain derivatives exhibited up to 90% mortality in treated populations within 48 hours of exposure .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The table below compares 1,3,5,6-tetramethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione with key analogs:

Compound Name Substituents Key Structural Features References
1,3,5,6-Tetramethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione 1-Me, 3-Me, 5-Me, 6-Me Four methyl groups enhance lipophilicity; steric hindrance may reduce enzymatic oxidation.
1,3-Dimethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione (Compound 2b) 1-Me, 3-Me Reduced steric bulk compared to tetramethyl analog; higher solubility in polar solvents.
1,5,6-Trimethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione 1-Me, 5-Me, 6-Me Intermediate lipophilicity; methyl groups at 5/6 positions may hinder π-stacking.
7-(4-Chlorophenyl)-1,3-dimethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione (4h) 1-Me, 3-Me, 7-(4-Cl-C₆H₄) Bulky aryl substituent at position 7 increases molecular weight and alters receptor binding.
7-Benzyl-1,3-dimethyl-pyrrolo[2,3-d]pyrimidine-2,4-dione (4i) 1-Me, 3-Me, 7-(Benzyl) Aromatic benzyl group enhances π-π interactions; higher melting point (>250°C).

Physical and Spectral Properties

  • Melting Points: Tetramethyl derivative: Not explicitly reported, but methylated analogs (e.g., 1,3-dimethyl) exhibit melting points >250°C, suggesting high thermal stability . Aryl-substituted derivatives (e.g., 4h, 4i) also show melting points >250°C due to extended conjugation and rigidity .
  • NMR Spectral Data :

    • Tetramethyl derivative : Expected downfield shifts for C5 and C6 methyl groups (δ ~2.5–3.0 ppm in $^1$H-NMR) and distinct $^{13}$C signals for carbonyl carbons (δ ~150–160 ppm) .
    • 1,3-Dimethyl analog (2b) : $^1$H-NMR signals at δ 3.30 (s, 3H, N1-Me) and δ 3.45 (s, 3H, N3-Me) .
    • Aryl-substituted analogs : Aromatic protons in 4h and 4i appear at δ 7.0–8.1 ppm, with splitting patterns confirming substitution .

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,5,6-tetramethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₅N₃O₂
  • Molecular Weight : 151.12 g/mol
  • CAS Number : 39929-79-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant properties
  • Anticancer effects
  • Antimicrobial activity
  • Enzyme inhibition

Antioxidant Activity

Several studies have demonstrated the antioxidant capacity of 1H-Pyrrolo(2,3-d)pyrimidine derivatives. For instance, compounds derived from this structure have shown significant radical scavenging activity in DPPH assays, indicating their potential in preventing oxidative stress-related diseases .

Anticancer Effects

1H-Pyrrolo(2,3-d)pyrimidine derivatives have been investigated for their anticancer properties. A study highlighted that certain derivatives inhibit tyrosine kinases and dihydrofolate reductases—key enzymes involved in cancer cell proliferation. The results showed that these compounds can induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has indicated that it exhibits inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activities of 1H-Pyrrolo(2,3-d)pyrimidine are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes involved in metabolic processes.
  • Cell Signaling Pathways : It modulates signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antioxidant activity with an IC50 value lower than standard antioxidants .
Study 2Showed that derivatives can inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis .
Study 3Found effective antimicrobial activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

Q & A

Q. Table 1: Biological Activity of Analogues

CompoundSubstituentsIC₅₀ (Anticancer)IC₅₀ (Antiviral)Reference
1,3,5,6-TetramethylMethyl at 1,3,5,612 µM25 µM
5-Amino-6-methylNH₂ at 5, CH₃ at 618 µM8 µM
6-PhenylC₆H₅ at 65 µM30 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.